3-Ethyloxolane-2,5-dione
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Overview
Description
3-Ethyloxolane-2,5-dione, also known as ethylsuccinic anhydride, is a heterocyclic organic compound with the molecular formula C₆H₈O₃. It is a derivative of oxolane-2,5-dione, where an ethyl group is attached to the third carbon of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyloxolane-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of ethylsuccinic acid. The reaction typically requires a dehydrating agent, such as acetic anhydride, to facilitate the formation of the anhydride ring. The reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Ethyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form ethylsuccinic acid.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous acids under mild heating.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Ethylsuccinic acid.
Reduction: Ethylsuccinic diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyloxolane-2,5-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Used in the preparation of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 3-ethyloxolane-2,5-dione involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Oxolane-2,5-dione: The parent compound without the ethyl group.
Succinic Anhydride: A similar anhydride with a simpler structure.
Glutaric Anhydride: Another related compound with a five-membered ring.
Uniqueness
3-Ethyloxolane-2,5-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
3-ethyloxolane-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGWRSQRUHPKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930770 |
Source
|
Record name | 3-Ethyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14035-81-5 |
Source
|
Record name | Dihydro-3-ethyl-2,5-furandione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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